molecular formula C13H24N2O3 B1399495 Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate CAS No. 1131451-63-2

Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate

Cat. No.: B1399495
CAS No.: 1131451-63-2
M. Wt: 256.34 g/mol
InChI Key: KAORKQKJTABAMV-UHFFFAOYSA-N
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Description

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published.


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, 4-Hydroxypiperidine, include a melting point of 86-90 °C, boiling point of 108-114 °C/10 mmHg (lit.), density of 0.9903 (rough estimate), vapor pressure of 13Pa at 25℃, refractive index of 1.4400 (estimate), and a flash point of 226 °F .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

A range of compounds, including Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate, have been synthesized and evaluated for various pharmacological activities. The key applications involve:

  • Antibacterial Properties : Certain derivatives, such as the ethyl and butyl esters of 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, demonstrated protective effects against E. coli and other gram-negative bacterial infections, suggesting a pro-drug mechanism of action (Santilli, Scotese, & Yurchenco, 1975).

  • Neuroleptic Activity : Benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines, designed as potential neuroleptics, showed inhibitory effects on apomorphine-induced stereotyped behavior in rats. Among these, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide was notably potent, suggesting potential use in psychosis treatment (Iwanami et al., 1981).

  • Iron Excretion Enhancement : Compounds like 3-hydroxypyrid-4-ones with carboxylic or sulfonic acid groups have been explored for their ability to enhance iron excretion in bile and urine, showing similar effectiveness to neutral compounds when given parenterally (Molenda, Jones, & Basinger, 1994).

  • Cerebral Blood Flow Enhancement : 2-ethyl-6-methyl-3-hydroxypyridine hemisuccinate, another related compound, has been shown to increase cerebral blood flow under various conditions, suggesting potential therapeutic applications in enhancing blood flow and treating cerebral vascular constriction (Gan'shina et al., 2011).

  • Cognition and Attention Enhancement : H3 receptor antagonists like 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile have demonstrated potential in enhancing cognition and attention in animal models, highlighting possible applications in treating cognitive dysfunctions (Cowart et al., 2005).

  • Toxicity Evaluation of Aminoxyl Radicals : Studies on the toxicity of aminoxyl radicals, which are structurally similar, indicate a very low toxicity level and non-mutagenicity, supporting their safety in medicinal applications (Sosnovsky, 1992).

  • Analgesic Effects : Novel analgesics like M58996 have been evaluated for their effects on persistent and neuropathic pain in rats, indicating potential applications in pain management (Akada et al., 2006).

Safety and Hazards

For 4-Hydroxypiperidine, the safety data sheet indicates that it is classified as a flammable liquid (Category 2), and it has acute toxicity when swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage .

Future Directions

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery . Therefore, the future directions of “Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate” could be in the field of drug discovery, given its piperidine nucleus.

Mechanism of Action

Piperidine, a six-membered ring with one nitrogen atom, is a common structure in many pharmaceuticals and plays a significant role in drug design . Similarly, pyrrolidine, a five-membered ring with one nitrogen atom, is also a common structure in many pharmaceuticals.

The specific activities of a compound depend on its structure and the functional groups it contains. In general, piperidine and pyrrolidine derivatives can interact with various biological targets, leading to different therapeutic effects. These can include anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

The mode of action of these compounds can vary widely, depending on their specific structures and the targets they interact with. They can act by binding to specific receptors, inhibiting enzymes, or interacting with other biological molecules .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely. Factors that can influence the pharmacokinetics include the compound’s chemical structure, its formulation, and the route of administration .

The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .

Biochemical Analysis

Biochemical Properties

Ethyl 3-(4-hydroxypiperidin-1-yl)-3-methylpyrrolidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, compounds with a substituted 4-piperidinol core, like this compound, have been found to be potent antagonists of the human H(3) receptor . This interaction suggests that the compound may influence neurotransmitter release and other neurological processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including this compound, have shown potential in modulating calcium mobilization in cells . This modulation can impact various cellular functions, including muscle contraction, neurotransmission, and cell growth.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine derivatives, such as this compound, are known to interact with various receptors and enzymes, leading to significant pharmacological effects . These interactions can result in the inhibition or activation of specific pathways, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in vitro and in vivo. For instance, the stability of piperidine derivatives, including this compound, is crucial for their sustained activity and effectiveness in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that piperidine derivatives can exhibit threshold effects, with low doses producing therapeutic effects and high doses potentially causing toxic or adverse effects . Understanding the dosage-response relationship is essential for optimizing the compound’s use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, piperidine derivatives undergo hydroxylation, oxidation, and conjugation reactions, which are essential for their biotransformation and elimination from the body . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for predicting the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes.

Properties

IUPAC Name

ethyl 3-(4-hydroxypiperidin-1-yl)-3-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-3-18-12(17)14-9-6-13(2,10-14)15-7-4-11(16)5-8-15/h11,16H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAORKQKJTABAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)(C)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl 3-cyano-3-(4-hydroxy-1-piperidyl)pyrrolidine-1-carboxylate (1.0 gm, 3.74 mmol) in tetrahydrofuran (25 mL) was added a 1.4 M solution of methyl magnesium bromide in toluene/THF (5.35 mL, 7.48 mmol) at 0° C., and the mixture was allowed to warm to room temperature. The mixture was stirred for another 12 h at room temperature, the reaction was quenched with saturated ammonium chloride solution (5 mL) at 0° C. and diluted with ethyl acetate (25 mL). The layers were separated and the organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated in vacuo to afford the title compound as a pale solid (830 mg), which was used for the subsequent step without further purification. MS (M+1): 257.16.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate
Reactant of Route 2
Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate
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Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate
Reactant of Route 4
Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate
Reactant of Route 6
Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate

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